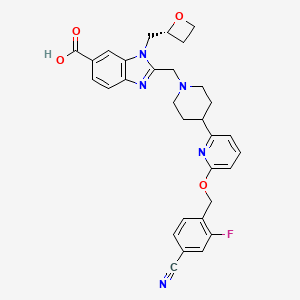
GLP-1 receptor agonist 3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glucagon-like peptide-1 receptor agonist 3 is a compound that mimics the action of the naturally occurring hormone glucagon-like peptide-1. This hormone plays a crucial role in regulating glucose metabolism by enhancing insulin secretion, inhibiting glucagon release, and slowing gastric emptying. Glucagon-like peptide-1 receptor agonists are widely used in the treatment of type 2 diabetes due to their ability to improve glycemic control and promote weight loss .
Métodos De Preparación
The synthesis of glucagon-like peptide-1 receptor agonist 3 involves several steps, including the formation of peptide bonds and the incorporation of specific amino acid sequences. Common synthetic routes include solid-phase peptide synthesis and solution-phase peptide synthesis. Reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation .
Industrial production methods for glucagon-like peptide-1 receptor agonists often involve the use of recombinant DNA technology. This approach allows for the large-scale production of the compound by inserting the gene encoding the peptide into a suitable host organism, such as Escherichia coli or yeast. The host organism then produces the peptide, which can be purified and formulated for therapeutic use .
Análisis De Reacciones Químicas
Glucagon-like peptide-1 receptor agonist 3 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions used and the nature of the starting materials .
Aplicaciones Científicas De Investigación
Glucagon-like peptide-1 receptor agonist 3 has a wide range of scientific research applications. In chemistry, it is used as a model compound to study peptide synthesis and the development of new synthetic methods. In biology, it is used to investigate the role of glucagon-like peptide-1 in glucose metabolism and the regulation of insulin secretion .
In medicine, glucagon-like peptide-1 receptor agonist 3 is used to treat type 2 diabetes and obesity. It has been shown to improve glycemic control, promote weight loss, and reduce the risk of cardiovascular events.
In industry, glucagon-like peptide-1 receptor agonist 3 is used in the development of new therapeutic agents and drug delivery systems. It is also used in the production of sustained-release formulations, which can improve patient compliance and therapeutic outcomes .
Mecanismo De Acción
Glucagon-like peptide-1 receptor agonist 3 exerts its effects by binding to the glucagon-like peptide-1 receptor, a G-protein-coupled receptor expressed on the surface of pancreatic beta cells. Upon binding, the receptor activates intracellular signaling pathways, including the cyclic adenosine monophosphate and protein kinase A pathways. These pathways enhance insulin secretion, inhibit glucagon release, and slow gastric emptying, leading to improved glycemic control .
Comparación Con Compuestos Similares
Glucagon-like peptide-1 receptor agonist 3 is similar to other glucagon-like peptide-1 receptor agonists, such as exenatide, liraglutide, and semaglutide. it has unique properties that distinguish it from these compounds. For example, it may have a longer half-life, allowing for less frequent dosing, or it may have a different side effect profile .
Similar compounds include:
- Exenatide
- Liraglutide
- Semaglutide
- Dulaglutide
- Tirzepatide
Each of these compounds has its own unique properties and therapeutic applications, but they all share the common mechanism of action of activating the glucagon-like peptide-1 receptor .
Propiedades
Fórmula molecular |
C31H30FN5O4 |
|---|---|
Peso molecular |
555.6 g/mol |
Nombre IUPAC |
2-[[4-[6-[(4-cyano-2-fluorophenyl)methoxy]pyridin-2-yl]piperidin-1-yl]methyl]-3-[[(2R)-oxetan-2-yl]methyl]benzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C31H30FN5O4/c32-25-14-20(16-33)4-5-23(25)19-41-30-3-1-2-26(35-30)21-8-11-36(12-9-21)18-29-34-27-7-6-22(31(38)39)15-28(27)37(29)17-24-10-13-40-24/h1-7,14-15,21,24H,8-13,17-19H2,(H,38,39)/t24-/m1/s1 |
Clave InChI |
HYBAKUMPISVZQP-XMMPIXPASA-N |
SMILES isomérico |
C1CO[C@H]1CN2C3=C(C=CC(=C3)C(=O)O)N=C2CN4CCC(CC4)C5=NC(=CC=C5)OCC6=C(C=C(C=C6)C#N)F |
SMILES canónico |
C1CN(CCC1C2=NC(=CC=C2)OCC3=C(C=C(C=C3)C#N)F)CC4=NC5=C(N4CC6CCO6)C=C(C=C5)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


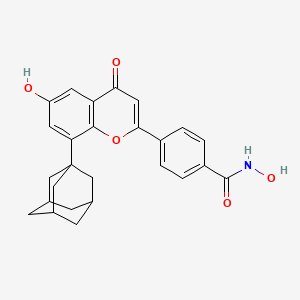
![(6aR,9R,10aR)-N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-7-(1,1,2,3,3-pentadeuterioprop-2-enyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B12429201.png)
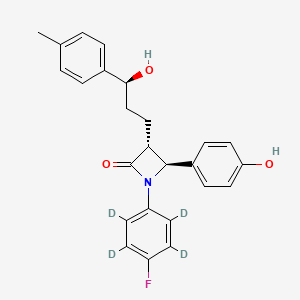
![(1S,2R,19R,22R,34S,37R,40R,52R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-64-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,15-dichloro-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid;decanal;(E)-dec-4-enal;8-methyldecanal;9-methyldecanal;8-methylnonanal](/img/structure/B12429218.png)
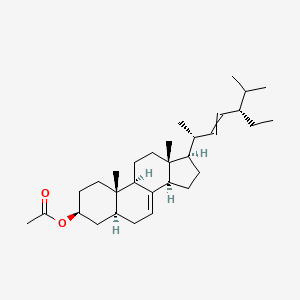
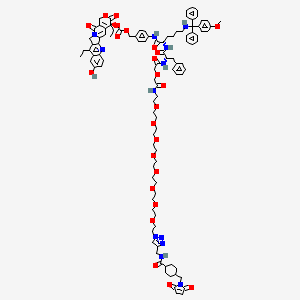
![1H-Inden-4-ol,octahydro-3a-methyl-7-methylene-1-(2-methyl-2-propenyl)-,[1R-(1alpha,3abeta,4beta,7aalpha)]-](/img/structure/B12429242.png)
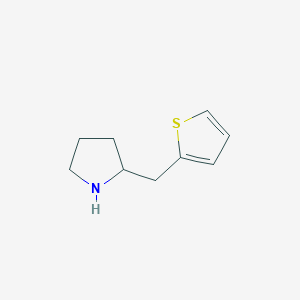
![[3-(Difluoromethyl)-1,2-oxazol-4-yl]methanol](/img/structure/B12429256.png)
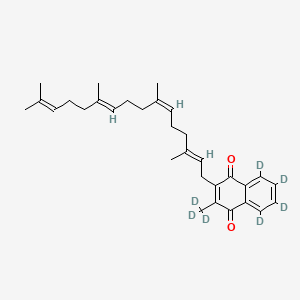
![(4S)-4-hydroxy-3,5,5-trimethyl-4-[(1E,3S)-3-{[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}but-1-en-1-yl]cyclohex-2-en-1-one](/img/structure/B12429273.png)
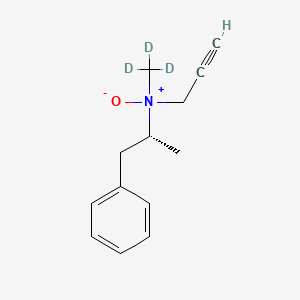
![[2-(Hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 3-(3,4-dimethoxyphenyl)prop-2-enoate](/img/structure/B12429287.png)
![7-Benzyl-3-thia-7,9-diazabicyclo[3.3.2]decan-10-one 3,3-dioxide](/img/structure/B12429295.png)
